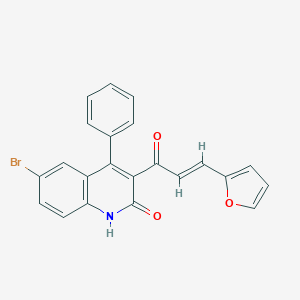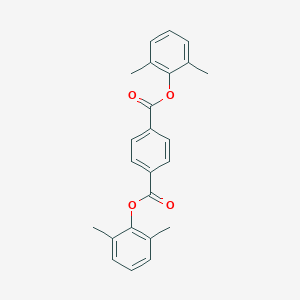
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antibiotics. This compound is characterized by the presence of an amino group, a nitro group, and a sulfonamide group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide typically involves the nitration of 2-amino-phenyl-4,N-dimethyl-benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The raw materials are fed into the reactor, and the product is continuously removed, which enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, leading to the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-nitrophenol: Shares the amino and nitro groups but lacks the sulfonamide group.
4-Amino-2-nitrophenol: Similar structure but different positioning of functional groups.
2-Amino-5-nitrophenol: Another isomer with different functional group positioning.
Uniqueness
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of both the sulfonamide group and the specific positioning of the amino and nitro groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H15N3O4S |
|---|---|
Peso molecular |
321.35g/mol |
Nombre IUPAC |
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S/c1-10-3-6-12(7-4-10)22(20,21)16(2)14-8-5-11(17(18)19)9-13(14)15/h3-9H,15H2,1-2H3 |
Clave InChI |
IBQVHFNXTOMJPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)[N+](=O)[O-])N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,8-trimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412204.png)
![5-cinnamoyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412205.png)
![5-(4-METHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B412206.png)
![6-methoxy-4,4-dimethyl-5-(3-phenylpropanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412207.png)
![2-[(2,4-dimethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B412208.png)

![1-(2,6-dimethylphenyl)-5-[1-({4-nitrobenzylidene}amino)-1-methylethyl]-1H-tetraazole](/img/structure/B412213.png)
![N-[(1-cyclohexyl-1H-tetraazol-5-yl)(2,4-dichlorophenyl)methyl]-N-phenylamine](/img/structure/B412216.png)
![2'-methyl-5-nitro-2,5'-bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B412217.png)
![2-chloro-5-({4-chloro-3-[(diethylamino)sulfonyl]phenyl}sulfonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B412218.png)
![3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide](/img/structure/B412221.png)

![3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B412224.png)
![3-allyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412225.png)
